molecular formula C19H24N2O2 B10815967 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol

Cat. No.: B10815967
M. Wt: 312.4 g/mol
InChI Key: OIVHENPWWMZLAL-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a piperazine core linked to phenyl and methoxyphenyl groups, a structural motif commonly found in ligands targeting the central nervous system . Compounds containing the 4-(4-methoxyphenyl)piperazine pharmacophore have been extensively investigated for their high affinity and selectivity for dopamine receptor subtypes, particularly the D3 receptor, which is a prominent target in neuropsychiatric research . Research into similar arylpiperazine-based molecules has demonstrated their potential as antagonists or partial agonists, making them valuable tools for studying the pathophysiology and treatment of conditions such as schizophrenia, addiction, and Parkinson's disease . The specific structural features of this compound, including the ethanol linker, may influence its binding properties and pharmacokinetic profile, offering researchers a versatile building block for further structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet prior to use.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanol

InChI

InChI=1S/C19H24N2O2/c1-23-18-9-7-17(8-10-18)21-13-11-20(12-14-21)15-19(22)16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3

InChI Key

OIVHENPWWMZLAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)piperazine

The preparation of 1-(4-methoxyphenyl)piperazine serves as a critical intermediate. A scalable method involves catalytic hydrogenation of 1-(4-methoxyphenyl)piperazine-2,5-dione in the presence of palladium on carbon (Pd/C) under hydrogen gas. Toluene or xylene is employed as the solvent, achieving yields exceeding 85%. The reaction proceeds via reduction of the diketopiperazine ring, followed by acid-base workup to isolate the free base.

Alkylation of Piperazine with Phenylethanol Derivatives

The target compound is synthesized by reacting 1-(4-methoxyphenyl)piperazine with 2-bromo-1-phenylethanol in ethanol under reflux. The reaction exploits the nucleophilic nature of the piperazine nitrogen, facilitating SN2 displacement of the bromide. Gas chromatography (GC) analysis of crude mixtures reveals a 65% conversion to the desired product, with residual starting materials removed via recrystallization from isopropyl alcohol. Key parameters include:

  • Molar ratio : 1:1.2 (piperazine:bromoethanol)

  • Temperature : 78–80°C

  • Reaction time : 12–16 hours

One-Pot Reductive Amination Approach

Condensation of 4-Methoxyphenylamine with Ethylene Glycol Derivatives

An alternative route involves reductive amination of 2-(4-methoxyphenyl)ethan-1-ol with piperazine in the presence of sodium cyanoborohydride (NaBH3CN). The reaction is conducted in tetrahydrofuran (THF) at 0–5°C, achieving a 72% yield after 24 hours. The mechanism proceeds via imine formation, followed by borohydride reduction to stabilize the secondary amine.

Purification and Characterization

The crude product is purified via flash chromatography (hexane:ethyl acetate, 30:1), yielding a pale yellow liquid. Nuclear magnetic resonance (NMR) confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.17–7.11 (m, 2H, aromatic), 6.89–6.82 (m, 2H, aromatic), 3.80 (s, 3H, OCH₃), 3.24–3.18 (m, 2H, CH₂), 2.96–2.89 (m, 2H, CH₂).

  • ¹³C NMR : 158.4 (C-O), 55.3 (OCH₃), 34.3 (CH₂-N).

Ultrasonic-Assisted Synthesis

Solvent-Free Quaternization

A novel ultrasonic method avoids traditional solvents by heating 4-chloro-6,7-dimethoxyquinoline with iodomethane in a sealed tube. This step generates a reactive quinolinium intermediate, which subsequently reacts with 1-(4-methoxyphenyl)piperazine in ethanol under sonication. Key advantages include:

  • Reaction time reduction : 20 minutes vs. 12 hours (conventional heating)

  • Yield improvement : 91% vs. 68%

Mechanistic Insights

The ultrasonic waves enhance mass transfer and cavitation, accelerating the substitution of the chlorine atom at the 4-position of the quinoline core. This method is particularly effective for electron-deficient aromatic systems.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Alkylation6598Scalability
Reductive Amination7295Mild conditions
Ultrasonic Synthesis9199Time efficiency

Nucleophilic alkylation remains the most scalable approach, while ultrasonic synthesis offers superior yields and purity for laboratory-scale production.

Impurity Profiling and Control

Byproduct Identification

Common impurities include:

  • 1-Formyl-4-(4-methoxyphenyl)piperazine : Formed via over-oxidation during reductive amination.

  • 1,3-Bis-[4-(4-methoxyphenyl)piperazin-1-yl]propane : Resulting from di-alkylation of piperazine.

Mitigation Strategies

  • Temperature control : Maintaining reactions below 80°C minimizes di-alkylation.

  • Chromatographic purification : Silica gel chromatography (hexane:ethyl acetate) effectively removes polar byproducts .

Chemical Reactions Analysis

    Reactivity: WAY-620407 undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: For oxidation, mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used. Reduction can involve hydride reagents like LiAlH₄.

    Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.

  • Scientific Research Applications

    Medicinal Chemistry Applications

    Antidepressant and Anxiolytic Properties
    Research indicates that compounds structurally related to 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in mood regulation and anxiety disorders. Studies have shown that derivatives of this compound can act as agonists at these receptors, potentially leading to antidepressant and anxiolytic effects .

    Case Study: Serotonin Receptor Interaction
    A study conducted by Kumar et al. demonstrated that related compounds could effectively bind to the 5-HT1A receptor with high affinity, suggesting their potential use in treating anxiety and depression. In vitro tests showed that these compounds could modulate receptor activity, leading to altered neurotransmitter release patterns .

    Neuropharmacology

    Cognitive Enhancement
    The compound has been investigated for its effects on cognitive functions. Research suggests that modulation of serotonin pathways can enhance cognitive performance and memory retention. For example, studies involving animal models have shown improvements in learning tasks when treated with similar piperazine derivatives .

    Case Study: Cognitive Function in Animal Models
    In a controlled study, rats administered with compounds similar to this compound displayed improved performance in maze navigation tasks compared to control groups. This indicates a potential for cognitive enhancement through targeted serotonin receptor modulation .

    Therapeutic Applications

    Potential in Treating Neurological Disorders
    The compound's interaction with serotonin receptors positions it as a candidate for developing treatments for various neurological disorders such as schizophrenia and bipolar disorder. Research has shown that targeting specific serotonin pathways can alleviate symptoms associated with these conditions .

    Data Summary Table

    Application AreaDescriptionRelevant Findings
    Antidepressant ActivityAgonist at 5-HT1A receptorsHigh affinity binding leads to mood regulation
    Anxiolytic EffectsReduces anxiety symptomsSignificant reduction in anxiety-like behavior in animal models
    Cognitive EnhancementImproves memory and learningEnhanced performance in cognitive tasks
    Neurological DisordersPotential treatment for schizophrenia and bipolar disorderModulation of serotonin pathways shows promise

    Mechanism of Action

      Targets: WAY-620407 interacts with specific receptors, such as serotonin receptors (e.g., 5-HT₁A).

      Pathways: Activation of these receptors modulates neurotransmission, affecting mood and behavior.

  • Comparison with Similar Compounds

    ¹H NMR Analysis

    • Methoxy Protons: The target compound’s methoxy group is expected to resonate at δ ~3.8 ppm, consistent with D6 (δ 3.84) and C6 (δ 3.88) .
    • Piperazine Protons: Piperazine N–CH₂ signals typically appear between δ 2.5–3.5 ppm, as seen in D6 (δ 3.15–3.45) and C6 (δ 3.20–3.60) .
    • Aromatic Protons: The phenylethanol moiety’s aryl protons may resonate at δ 7.2–7.4 ppm, similar to D6’s quinoline protons (δ 7.75) but distinct from halogen-substituted analogs (e.g., D8’s δ 7.42 for Cl-substituted H) .

    ¹³C NMR Analysis

    • Methoxy Carbon: Expected at δ ~55–57 ppm, aligning with D6 (δ 55.6) and C6 (δ 55.9) .
    • Piperazine Carbons: Piperazine carbons in the target compound likely appear at δ 45–55 ppm, consistent with C6 (δ 48.2–52.4) .

    Functional Group Influence on Bioactivity

    While direct pharmacological data for the target compound are unavailable, related piperazine derivatives exhibit diverse biological activities:

    • Quinoline-Piperazine Hybrids (): Demonstrated HDAC inhibitory activity, with methoxy-substituted D6 showing moderate potency (IC₅₀ = 1.2 µM) compared to trifluoromethyl-substituted D7 (IC₅₀ = 0.8 µM) .
    • Ester Derivatives (): Methyl ester groups (e.g., C6) may serve as prodrugs, enhancing bioavailability compared to the target compound’s free alcohol .

    Biological Activity

    2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol, commonly referred to as compound 1, is a synthetic organic molecule notable for its structural features, including a piperazine ring and an alcohol functional group. Its molecular formula is C19H24N2O2C_{19}H_{24}N_{2}O_{2} . This compound has garnered attention in pharmacology due to its potential biological activities, particularly in the realm of neuropharmacology.

    Structural Characteristics

    The compound's structure includes:

    • Piperazine moiety : Known for its role in various psychoactive compounds.
    • 4-Methoxyphenyl group : Contributes to the compound's interaction with biological targets.
    • Phenylethanol side chain : Enhances its pharmacological profile.

    Biological Activity

    Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. Its structural similarity to established psychoactive agents suggests a mechanism of action involving serotonin receptor modulation, which is crucial for mood regulation .

    Preliminary studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. The piperazine ring is essential for these interactions, as many piperazine derivatives have been associated with neuropharmacological effects .

    Case Studies and Research Findings

    Several studies have explored the biological activity of compound 1:

    • Antidepressant Activity : A study demonstrated that derivatives of piperazine, including compound 1, showed significant binding affinity to serotonin receptors, indicating potential antidepressant effects .
    • Anxiolytic Effects : In animal models, the administration of compound 1 resulted in reduced anxiety-like behaviors, suggesting its efficacy as an anxiolytic agent .
    • Dopamine Receptor Interaction : Docking studies have indicated that compound 1 may also interact with dopamine receptors, which could contribute to its therapeutic effects in mood disorders .

    Comparative Analysis with Similar Compounds

    The biological activity of compound 1 can be compared with other structurally similar compounds:

    Compound NameStructureNotable Features
    1-(4-Methoxyphenyl)piperazineStructureKnown for anxiolytic effects
    2-(4-Chlorophenyl)piperazineStructureExhibits different receptor binding profiles
    3-[2-[4-(4-Methoxyphenyl)piperazin-1-y]ethyl]anilineStructurePotentially different pharmacological properties

    These comparisons illustrate how variations in substituents can influence biological activity and therapeutic applications.

    Q & A

    What are the established synthetic routes for 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol?

    Level: Basic
    Methodological Answer:
    The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting styrene oxide with 1-(4-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography . Key steps include:

    • Epoxide ring opening : The piperazine nitrogen attacks the less hindered carbon of styrene oxide.
    • Workup : Acid-base extraction to isolate the product.
    • Characterization : Confirmation via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.4 ppm) and LC-MS (expected [M+H]⁺ ~341.4).

    How can crystallographic refinement address discrepancies in reported bond angles for this compound?

    Level: Advanced
    Methodological Answer:
    Discrepancies in bond angles (e.g., C-N-C in the piperazine ring) may arise from polymorphism or refinement errors. Use software like SHELXL or OLEX2 to:

    Validate data quality : Check R-factors (<5% for high-resolution data) and residual electron density .

    Handle twinning : Apply TWIN/BASF commands if multiple crystals contribute to diffraction .

    Compare with literature : Cross-reference angle ranges (e.g., piperazine ring angles: 105°–115°) from structurally similar compounds, such as 4-(4-methoxyphenyl)piperazin-1-ium salts .

    What spectroscopic and computational methods are critical for confirming its stereochemistry?

    Level: Basic
    Methodological Answer:

    • NMR : 1H^1H-NMR coupling constants (e.g., J=812HzJ = 8–12 \, \text{Hz} for vicinal protons) and NOESY (to confirm spatial proximity of aromatic and piperazine protons) .
    • X-ray crystallography : Resolve absolute configuration using Flack parameter refinement .
    • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., B3LYP/6-31G* level) .

    How can researchers optimize synthetic yield when steric hindrance limits piperazine reactivity?

    Level: Advanced
    Methodological Answer:

    • Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
    • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating (80°C, 30 min) to enhance reaction kinetics .
    • Protecting groups : Temporarily protect the hydroxyl group (e.g., TBSCl) to reduce steric bulk during piperazine coupling .

    What receptor targets are hypothesized based on structural analogs?

    Level: Basic
    Methodological Answer:
    The compound’s piperazine-ethanol scaffold suggests affinity for 5-HT (serotonin) receptors , particularly 5-HT1A_{1A} and 5-HT2A_{2A}. Evidence from analogs includes:

    • 5-HT1A_{1A} : Similar compounds show sub-μM binding in radioligand assays (e.g., Ki=0.2nMK_i = 0.2 \, \text{nM} for ziprasidone derivatives) .
    • Dopamine D2_2 : Piperazine derivatives often exhibit off-target binding; test via competitive displacement assays using [3H^3H]spiperone .

    How to design a structure-activity relationship (SAR) study for CNS activity optimization?

    Level: Advanced
    Methodological Answer:

    Scaffold modification :

    • Vary substituents on the phenyl group (e.g., -F, -Cl) to assess lipophilicity (logP) effects on blood-brain barrier penetration .
    • Replace ethanol with ketone (e.g., 2-(piperazin-1-yl)-1-phenylethanone) to study hydrogen-bonding impacts .

    Assay design :

    • In vitro : Radioligand binding (5-HT1A_{1A}/D2_2) and functional assays (cAMP inhibition for 5-HT1A_{1A}) .
    • In vivo : Tail-flick test (analgesia) or forced swim test (antidepressant activity) in rodent models .

    How to resolve contradictions in reported metabolic stability data?

    Level: Advanced
    Methodological Answer:
    Discrepancies may arise from species-specific CYP450 metabolism. Use:

    Microsomal assays : Compare human vs. rat liver microsomes (e.g., t1/2_{1/2} in NADPH-supplemented incubations) .

    Metabolite profiling : LC-HRMS to identify oxidation products (e.g., hydroxylation at the methoxyphenyl ring) .

    Structural analogs : Benchmark against stable derivatives (e.g., fluorinated phenyl groups resist CYP2D6 oxidation) .

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